molecular formula C13H14N2O B2385801 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2197491-81-7

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine

Cat. No.: B2385801
CAS No.: 2197491-81-7
M. Wt: 214.268
InChI Key: XNTNBQWGVWDIIF-UHFFFAOYSA-N
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Description

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an ethoxy group at the 2-position, which is further connected to another pyridine ring at the 4-position. The molecular structure of this compound allows it to exhibit unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine typically involves the reaction of 4-methylpyridine with 4-pyridyl ethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of automated systems can help in maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is unique due to its dual pyridine rings and specific substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-2-(1-pyridin-4-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTNBQWGVWDIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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